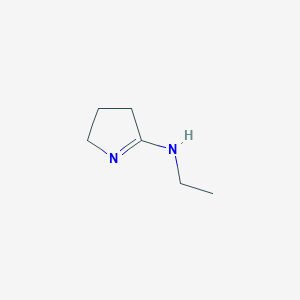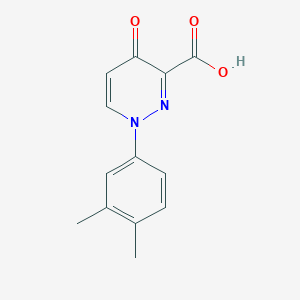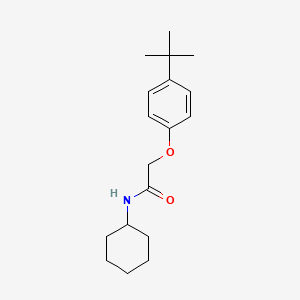![molecular formula C4H6ClN3OS B12116216 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlor-1,2,5-thiadiazol-3-yl)amino]ethanol ist eine organische Verbindung, die einen Thiadiazolring aufweist, der mit einer Chlor-Gruppe und einer Aminoethanol-Einheit substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(4-Chlor-1,2,5-thiadiazol-3-yl)amino]ethanol umfasst typischerweise die folgenden Schritte:
Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Reaktion von Thiosemicarbazid mit einem Chlorierungsmittel wie Phosphorylchlorid (POCl₃) unter Rückflussbedingungen synthetisiert werden.
Einführung der Chlorgruppe: Die Chlorierung des Thiadiazolrings wird mit Hilfe von Chlorierungsmitteln wie Thionylchlorid (SOCl₂) erreicht.
Aminierung: Das chlor-substituierte Thiadiazol wird dann unter basischen Bedingungen mit Ethanolamin umgesetzt, um die Aminoethanol-Gruppe einzuführen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege beinhalten, aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von kontinuierlichen Fließreaktoren zur Verbesserung der Reaktionsausbeute und -effizienz sowie der Einsatz von automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen.
Chemische Reaktionsanalyse
Reaktionstypen
Oxidation: Die Hydroxylgruppe in 2-[(4-Chlor-1,2,5-thiadiazol-3-yl)amino]ethanol kann oxidiert werden, um das entsprechende Keton oder Aldehyd zu bilden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einer Aminogruppe reduziert werden, indem Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators verwendet werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen mit verschiedenen Nukleophilen, wie Aminen oder Thiolen, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurer Lösung.
Reduktion: Wasserstoffgas (H₂) mit einem Palladium-auf-Kohle-Katalysator (Pd/C).
Substitution: Natriumhydrid (NaH) oder Kaliumcarbonat (K₂CO₃) in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF).
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Ketonen.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung verschiedener substituierter Thiadiazol-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 2-[(4-Chlor-1,2,5-thiadiazol-3-yl)amino]ethanol als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wird diese Verbindung wegen ihres Potenzials als bioaktives Molekül untersucht. Seine Struktur deutet darauf hin, dass es mit biologischen Zielstrukturen interagieren könnte, wodurch es sich als Kandidat für die Medikamentenentwicklung eignet.
Medizin
In der pharmazeutischen Chemie werden Derivate von 2-[(4-Chlor-1,2,5-thiadiazol-3-yl)amino]ethanol auf ihre potenziellen therapeutischen Wirkungen untersucht. Diese Derivate können antimikrobielle, antimykotische oder Antikrebsaktivitäten aufweisen.
Industrie
In der Industrie kann diese Verbindung aufgrund ihrer reaktiven funktionellen Gruppen bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-[(4-Chlor-1,2,5-thiadiazol-3-yl)amino]ethanol hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es wirken, indem es an bestimmte Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die Chlor- und Aminoethanol-Gruppen können mit verschiedenen molekularen Zielstrukturen interagieren und so biologische Signalwege beeinflussen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux conditions.
Introduction of the Chloro Group: The chlorination of the thiadiazole ring is achieved using chlorinating agents like thionyl chloride (SOCl₂).
Amination: The chloro-substituted thiadiazole is then reacted with ethanolamine under basic conditions to introduce the aminoethanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloro and aminoethanol groups can interact with various molecular targets, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[(4-Chlor-1,2,5-thiadiazol-3-yl)amino]methanol: Ähnliche Struktur, aber mit einer Methanol-Gruppe anstelle von Ethanol.
2-[(4-Chlor-1,2,5-thiadiazol-3-yl)amino]propan: Ähnliche Struktur, aber mit einer Propan-Gruppe anstelle von Ethanol.
2-[(4-Chlor-1,2,5-thiadiazol-3-yl)amino]butan: Ähnliche Struktur, aber mit einer Butan-Gruppe anstelle von Ethanol.
Einzigartigkeit
2-[(4-Chlor-1,2,5-thiadiazol-3-yl)amino]ethanol ist einzigartig aufgrund seiner spezifischen Kombination funktioneller Gruppen, die eine unterschiedliche Reaktivität und potenzielle Anwendungen bietet. Das Vorhandensein sowohl einer Chlorgruppe als auch einer Aminoethanol-Einheit ermöglicht vielfältige chemische Modifikationen und Interaktionen mit biologischen Zielstrukturen.
Eigenschaften
Molekularformel |
C4H6ClN3OS |
|---|---|
Molekulargewicht |
179.63 g/mol |
IUPAC-Name |
2-[(4-chloro-1,2,5-thiadiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C4H6ClN3OS/c5-3-4(6-1-2-9)8-10-7-3/h9H,1-2H2,(H,6,8) |
InChI-Schlüssel |
DLNSJKKIADEGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC1=NSN=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)




![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)





